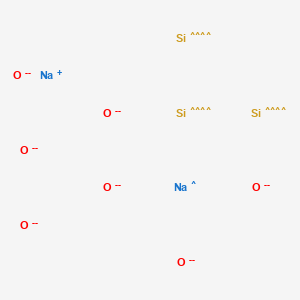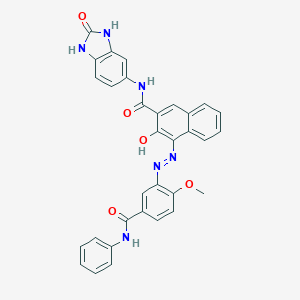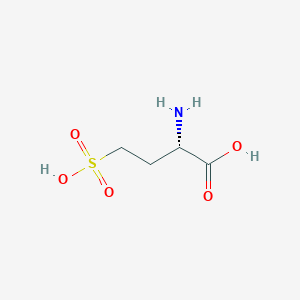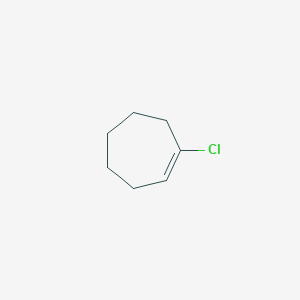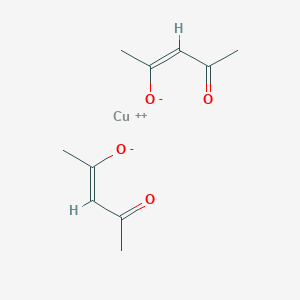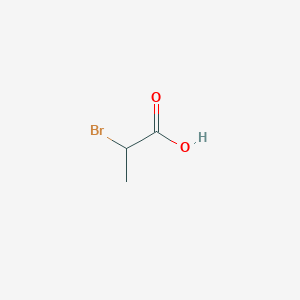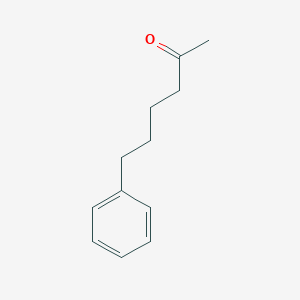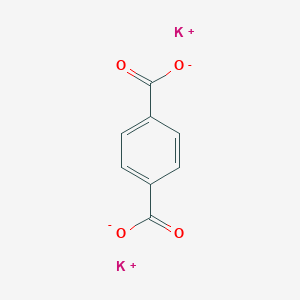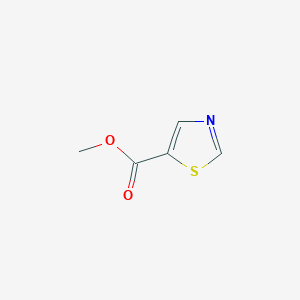
Methylthiazol-5-carboxylat
Übersicht
Beschreibung
Methyl thiazole-5-carboxylate is a heterocyclic organic compound that features a thiazole ring substituted with a carboxylate group at the 5-position and a methyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Methyl thiazole-5-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its role in various biochemical pathways and its potential as a bioactive molecule.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Target of Action
Methyl thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Methyl thiazole-5-carboxylate.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, depending on their specific targets .
Action Environment
Methyl thiazole-5-carboxylate should be kept in a dark place, sealed in dry, at room temperature . These environmental factors may influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Methyl thiazole-5-carboxylate, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the reaction of ethyl isocyanoacetate with α-oxodithioesters in the presence of DBU/ethanol to form 4-ethoxycarbonyl-5-acylthiazoles .
Industrial Production Methods: Industrial production of methyl thiazole-5-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Methyl thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness: Methyl thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
methyl 1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBWBYTRTUUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20317869 | |
| Record name | Methyl thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-44-7 | |
| Record name | 14527-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20317869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some synthetic approaches to obtain Methyl thiazole-5-carboxylate derivatives?
A: Several methods have been explored for the synthesis of Methyl thiazole-5-carboxylate derivatives. One approach involves using substituted benzenecarbothioamides as starting materials. For instance, reacting 4-hydroxybenzenecarbothioamide with ethyl-2-chloroacetoacetate yields 2-(4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate, a key intermediate in the synthesis of Febuxostat. [] This method offers advantages over previous approaches by avoiding the use of hazardous hydrogen sulfide and high-pressure equipment. []
Q2: Can you explain the role of Methyl thiazole-5-carboxylate in studying enzyme activity?
A: Methyl thiazole-5-carboxylate plays a crucial role as a ligand in structural biology studies. For instance, a complex of 2-methyl-thiazole-5 carboxylate-AMP bound to a double mutant (H333A/I334A) of benzoate coenzyme A ligase has been crystallized and analyzed. [] This research provides valuable insights into the enzyme's active site and its interaction with substrates, contributing to a better understanding of its catalytic mechanism.
Q3: How does the introduction of a furan ring influence the biological activity of thiazole derivatives?
A: Research indicates that incorporating a furan ring into the structure of thiazole derivatives can enhance their antimicrobial properties. Specifically, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has proven useful as a building block for synthesizing new heterocyclic compounds with promising antimicrobial activity. []
Q4: What is the significance of exploring novel heterocycles incorporating the thiazole moiety?
A: The synthesis and characterization of new heterocyclic systems, such as benzoxepino[3,4-d]thiazole and benzothiepino[3,4-d]thiazole, represent significant advancements in medicinal chemistry. [] These novel compounds, derived from readily available starting materials like ethyl 2-phenyl-4-methyl-thiazole-5-carboxylate, hold potential for diverse biological activities and provide new avenues for drug discovery. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
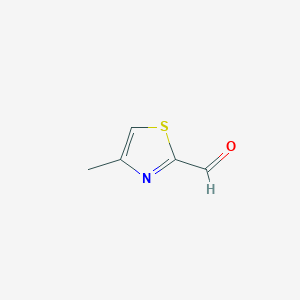
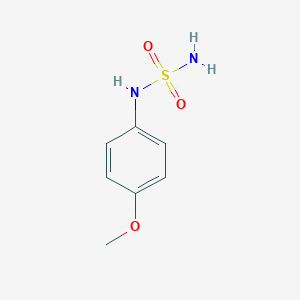
![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

